molecular formula C12H14Cl2N2O B7826944 [4-(pyridin-3-yloxy)benzyl]amine dihydrochloride

[4-(pyridin-3-yloxy)benzyl]amine dihydrochloride

Cat. No.: B7826944
M. Wt: 273.15 g/mol
InChI Key: UGWOWQXPGUHQNQ-UHFFFAOYSA-N
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Description

[4-(pyridin-3-yloxy)benzyl]amine dihydrochloride is a chemical compound with the molecular formula C12H12N2O.2ClH. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring attached to a benzylamine moiety through an oxygen atom, forming a pyridin-3-yloxy linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(pyridin-3-yloxy)benzyl]amine dihydrochloride typically involves the following steps:

    Formation of Pyridin-3-yloxy Intermediate: The reaction begins with the preparation of pyridin-3-ol, which is then reacted with a suitable halogenated benzylamine derivative under basic conditions to form the pyridin-3-yloxy intermediate.

    Amination Reaction: The pyridin-3-yloxy intermediate is then subjected to an amination reaction with benzylamine in the presence of a suitable catalyst, such as palladium on carbon, to form the desired product.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Formation of the Pyridin-3-Yloxy Group

The pyridin-3-yloxy moiety is typically introduced via nucleophilic aromatic substitution or Mitsunobu reactions . For example:

  • Mitsunobu reaction : A pyridine alcohol (e.g., 2-iodo-3-hydroxypyridine) can react with a benzyl alcohol derivative in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate to form the ether linkage .

  • Nucleophilic substitution : Pyridine N-oxides (formed via oxidation of pyridine derivatives) can undergo substitution reactions with nucleophiles like benzyl alcohols under basic conditions .

Benzylamine Formation

The benzylamine core is synthesized through reductive amination or alkylation of amines :

  • Reductive amination : A ketone (e.g., pyridin-3-yl-acetophenone) is converted to an imine intermediate via reaction with ammonia, followed by reduction (e.g., using sodium cyanoborohydride) .

  • Alkylation : A primary amine (e.g., pyridin-3-yl-ethylamine) is alkylated with benzyl halides (e.g., benzyl bromide) under basic conditions (e.g., NaOH) .

Dihydrochloride Salt Formation

The free amine is protonated with hydrochloric acid to form the dihydrochloride salt . This step is typically performed in a polar solvent (e.g., ethanol) and involves filtration to isolate the crystalline salt .

Mitsunobu Reaction for Ether Formation

Reaction :
Pyridine alcohol + benzyl alcohol → Pyridin-3-yloxybenzyl alcohol
Conditions :

  • Triphenylphosphine, diethyl azodicarboxylate (DEAD), THF .

  • Stirred overnight under inert atmosphere.

Yield : Up to 65% (depending on substrate purity) .

Reductive Amination

Reaction :
Pyridin-3-yl-ethyl ketone + NH₃ → Pyridin-3-yl-ethylamine
Conditions :

  • Sodium cyanoborohydride (NaBH₃CN), methanol, pH 6–8 .

  • Stirred at room temperature for 12–24 hours.

Yield : ~85–90% (optimized under controlled pH) .

Alkylation of Amine

Reaction :
Pyridin-3-yl-ethylamine + benzyl bromide → Benzylated amine
Conditions :

  • NaOH, aqueous medium, room temperature .

  • Stirred for 2–4 hours.

Yield : ~60–70% (after purification via column chromatography) .

Dihydrochloride Salt Formation

Reaction :
Benzylated amine + HCl → [4-(pyridin-3-yloxy)benzyl]amine dihydrochloride
Conditions :

  • 2N HCl in ethyl acetate, room temperature .

  • Crystallization via filtration.

Yield : ~80–90% (high purity after drying) .

Characterization and Purification

  • HPLC Analysis : Used to monitor reaction completion and purity .

  • NMR Spectroscopy : Confirms structural integrity (¹H and ¹³C NMR) .

  • Column Chromatography : Purifies intermediates (e.g., amides) .

Data Table: Reaction Yields and Conditions

Reaction Step Reagents/Conditions Yield Source
Mitsunobu reaction (ether)Triphenylphosphine, DEAD, THF~65%
Reductive aminationNaBH₃CN, methanol, pH 6–8~85–90%
Alkylation (amine)Benzyl bromide, NaOH, aqueous medium~60–70%
Dihydrochloride salt formation2N HCl, ethyl acetate~80–90%

Challenges and Considerations

  • Impurity Management : Phosphorus-based byproducts (e.g., from DPPA) require thorough purification .

  • Stereochemical Control : Asymmetric reductions (e.g., using borane-THF) are critical for enantiomeric purity .

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in coupling reactions .

Scientific Research Applications

Anticancer Research

One of the primary applications of [4-(pyridin-3-yloxy)benzyl]amine dihydrochloride is in the development of anticancer agents. Compounds derived from this structure have been shown to inhibit key proteins involved in cancer cell proliferation and survival, such as c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GIST) and other malignancies .

Neurological Disorders

Research indicates that derivatives of this compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The ability to cross the blood-brain barrier makes it a candidate for further exploration in conditions like Alzheimer's disease .

Synthesis and Derivative Development

The synthesis of this compound involves several steps, including the formation of intermediates that can be modified to enhance biological activity or reduce toxicity. For instance, modifications to the pyridine ring or the benzyl moiety can lead to compounds with improved pharmacological profiles.

Synthesis Steps Description
Step 1Formation of the pyridine derivative through nucleophilic substitution reactions.
Step 2Coupling with benzyl amine to form the target compound.
Step 3Conversion to dihydrochloride salt for enhanced stability and solubility.

Proteomics Research

In proteomics, this compound is utilized as a biochemical tool for studying protein interactions and functions. Its ability to selectively bind to certain proteins allows researchers to elucidate complex biological pathways and mechanisms .

Catalysis

This compound has been explored as a catalyst in various organic reactions due to its ability to stabilize transition states and enhance reaction rates. Its catalytic properties are particularly valuable in asymmetric synthesis, where enantiomeric purity is crucial .

Inhibition of c-KIT Kinase

A study demonstrated that derivatives of [4-(pyridin-3-yloxy)benzyl]amine effectively inhibit c-KIT kinase activity, leading to reduced proliferation of GIST cells in vitro. The findings suggest potential for developing targeted therapies for patients with c-KIT mutations .

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that it significantly reduced cell death and preserved mitochondrial function, highlighting its therapeutic potential in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of [4-(pyridin-3-yloxy)benzyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-ol: Similar in structure but differs in the position of the hydroxyl group.

    Pyridin-4-ol: Another isomer with the hydroxyl group at a different position.

    Benzylamine: Lacks the pyridin-3-yloxy group but shares the benzylamine moiety.

Uniqueness

[4-(pyridin-3-yloxy)benzyl]amine dihydrochloride is unique due to the presence of the pyridin-3-yloxy linkage, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications.

Biological Activity

[4-(Pyridin-3-yloxy)benzyl]amine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a benzylamine moiety, which is critical for its biological interactions. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. It may act as an inhibitor or modulator of specific pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that derivatives containing pyridine moieties can inhibit tumor growth through various mechanisms:

  • Inhibition of Cell Proliferation : Compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects. For example, pyridine derivatives have shown moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards normal cells .
  • Mechanistic Insights : The anticancer activity is often linked to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression .

Antimicrobial Activity

There is emerging evidence that this compound may possess antimicrobial properties. Similar compounds have been reported to exhibit activity against a range of pathogens, including bacteria and fungi:

  • Inhibition Zones : In vitro studies have demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria .
  • Structure-Activity Relationships (SAR) : Variations in the substituents on the pyridine ring significantly influence the antimicrobial efficacy, suggesting a tailored approach in drug design.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. Results indicated that the compound exhibited IC50 values in the micromolar range against several cancer types.
  • Enzymatic Assays : The compound was tested for its inhibitory effects on specific enzymes related to cancer metabolism. Results showed selective inhibition patterns that could be exploited for therapeutic purposes .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity TypeTest SystemObserved EffectReference
AnticancerOvarian Cancer Cell LinesModerate Cytotoxicity (IC50 ~ 10 µM)
AntimicrobialE. coliInhibition Zone: 25 mm
Enzyme InhibitionHuman MAGLSelective Inhibition (IC50 ~ 50 nM)

Properties

IUPAC Name

(4-pyridin-3-yloxyphenyl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.2ClH/c13-8-10-3-5-11(6-4-10)15-12-2-1-7-14-9-12;;/h1-7,9H,8,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWOWQXPGUHQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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